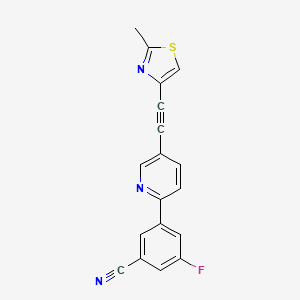

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile

Vue d'ensemble

Description

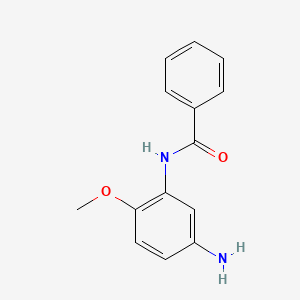

“3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile” is a compound that has been synthesized as a potential ligand for metabotropic glutamate subtype-5 receptors (mGluR5s) . It has been found to have exceptionally high affinity and potency for mGluR5 .

Synthesis Analysis

The compound was synthesized as one of the 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine) . It was labeled with fluorine-18 in high radiochemical yield (87%) by treatment of its synthesized bromomethyl analog with [18F]fluoride ion .Molecular Structure Analysis

The molecular formula of the compound is C18H10FN3S . The compound has a molecular weight of 319.36 .Chemical Reactions Analysis

The compound was used as a radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography (PET) . After intravenous injection of [18F]3 into a rhesus monkey, radioactivity was avidly taken up into the brain with high uptake in mGluR5 receptor-rich regions such as striata .Physical And Chemical Properties Analysis

The compound is sealed in dry conditions and stored at 2-8°C . The boiling point is not available .Applications De Recherche Scientifique

PET Imaging and Radioligand Development

PET Imaging of Metabotropic Glutamate Subtype-5 Receptors : 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile, referred to as Compound 3, demonstrates high affinity and potency for metabotropic glutamate subtype-5 receptors (mGluR5s). Its radiolabeled form with fluorine-18, [18F]3, shows potential as a PET radioligand for imaging mGluR5 in human subjects (Siméon et al., 2007).

Continuous-Flow Radiosynthesis for Human PET Imaging : A synthesis method using a continuous-flow microfluidics device was developed for [18F]FPEB, a radioligand based on the structure of 3-Fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile, enabling its application in PET imaging of mGluR5 (Liang et al., 2014).

Advancements in Radioligand Synthesis

Iodonium Ylide-Mediated Radiofluorination : A novel one-step, regioselective, metal-free 18F-labeling method using a hypervalent iodonium(III) ylide precursor has been developed. This method provides efficient synthesis of 18F-3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile (18F-FPEB), validating its use for human PET studies (Stephenson et al., 2015).

Spirocyclic Iodonium Ylide Method for Radiofluorination : An efficient spirocyclic iodonium ylide method has been proposed for one-step, regioselective radiofluorination, illustrated by the synthesis of [18F]FPEB. This technique addresses the need for novel radiofluorination strategies in PET diagnostics (Liang et al., 2019).

Human Use and Radiation Dosimetry

- Radiation Dosimetry for Human Use : Studies on 18F-FPEB, a potent radioligand for mGluR5, have assessed human radiation dosimetry, an essential step for undertaking clinical research with this radiotracer (Kessler et al., 2014).

Microfluidics in Radiopharmaceutical Synthesis

- Continuous-Flow Microfluidics for Radiopharmaceutical Synthesis : Implementing spirocyclic hypervalent iodine(III) ylide reactions onto a continuous-flow microfluidic platform has shown to be an efficient way to synthesize radiopharmaceuticals like [18F]FPEB, enhancing automation and throughput in preclinical imaging studies (Calderwood et al., 2015).

Mécanisme D'action

Target of Action

STX-107, also known as 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile, primarily targets the metabotropic glutamate subtype-5 receptors (mGluR5s) . These receptors are implicated in several neuropsychiatric disorders .

Mode of Action

STX-107 interacts with mGluR5s with exceptionally high affinity (IC50 = 36 pM) and potency in a phosphoinositol hydrolysis assay (IC50 = 0.714 pM) . This interaction results in changes in the receptor’s activity, which can affect various cellular processes.

Pharmacokinetics

It has been observed that stx-107 is stable in monkey plasma and human whole blood in vitro and in monkey and human brain homogenates . In vivo, a single polar radiometabolite of STX-107 appeared rapidly in plasma . These observations suggest that STX-107 may have good bioavailability, but more detailed studies are needed to confirm this.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSUEIMOYEGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586565 | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935685-90-8 | |

| Record name | STX-107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STX-107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)